2-Benzylidene-1-indanone

Medicinal Chemistry Structural Biology Scaffold Design

2-Benzylidene-1-indanone (CAS 5706-12-7) is a conformationally restricted cyclic chalcone analog formed by aldol condensation of 1-indanone with benzaldehyde. Unlike open-chain chalcones, the compound features a rigid five-membered cyclopentanone ring that constrains the α,β-unsaturated ketone pharmacophore, conferring higher conformational stability and distinct reactivity profiles.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 5706-12-7
Cat. No. B110557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidene-1-indanone
CAS5706-12-7
Synonyms2-benzylidene-1-indanone
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3
InChIInChI=1S/C16H12O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-10H,11H2/b14-10+
InChIKeyITHXOKQJEXLMKO-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why 2-Benzylidene-1-indanone (CAS 5706-12-7) Is Not Interchangeable with Generic Chalcones or Cyclic Ketone Analogs


2-Benzylidene-1-indanone (CAS 5706-12-7) is a conformationally restricted cyclic chalcone analog formed by aldol condensation of 1-indanone with benzaldehyde. Unlike open-chain chalcones, the compound features a rigid five-membered cyclopentanone ring that constrains the α,β-unsaturated ketone pharmacophore, conferring higher conformational stability and distinct reactivity profiles [1]. This scaffold serves as the core for several therapeutically relevant compound families—including MAO-B inhibitors, adenosine receptor antagonists, tyrosinase inhibitors, and antitumor agents—where the ring size, substitution pattern, and stereoelectronic properties cannot be replicated by the corresponding six-membered tetralone or seven-membered benzosuberone analogs [2]. The parent structure (C₁₆H₁₂O, MW 220.27 g/mol, logP ~3.51) is commercially available as a research chemical and synthetic intermediate, but the scope of its biological and materials-science applications is defined by the ring-size-specific conformational and electronic features of the indanone core .

Procurement Risk: Why 2-Benzylidene-1-indanone Cannot Be Replaced by 2-Benzylidene-1-tetralone, 2-Benzylidene-1-benzosuberone, or Open-Chain Chalcones


Compounds within the cyclic chalcone analog family differ fundamentally in ring size (n = 5 for indanone, n = 6 for tetralone, n = 7 for benzosuberone), which dictates the geometry of the enone system, the electron distribution across the α,β-unsaturated carbonyl, and the accessibility of the electrophilic β-carbon to nucleophilic attack [1]. Direct comparative studies demonstrate that ring size governs thiol reactivity kinetics, cytotoxic potency, and enzyme inhibition selectivity—the five-membered indanone scaffold exhibits high initial reaction rates with cellular thiols (GSH, NAC) but low conversion, whereas the six- and seven-membered analogs show the inverse pattern [2]. In MAO-B inhibition, the indanone scaffold yields IC₅₀ values < 0.1 µM for optimized derivatives, but the tetralone scaffold consistently achieves sub-nanomolar potency (IC₅₀ as low as 0.0064 µM), making the two scaffolds non-interchangeable for target potency tuning [3]. Procurement decisions based on scaffold equivalence without considering ring-size-dependent pharmacology will lead to quantitatively divergent biological outcomes.

Quantitative Differentiation Evidence: 2-Benzylidene-1-indanone vs. Closest Analogs


Conformational Rigidity vs. Open-Chain Chalcones: Defined Geometry Enables Predictable SAR

2-Benzylidene-1-indanone restricts the α,β-unsaturated carbonyl system into a rigid five-membered cyclopentanone ring, eliminating the rotational freedom of the enone side chain that characterizes open-chain chalcones [1]. This conformational locking produces a defined spatial orientation of the electrophilic β-carbon, which directly impacts reactivity with biological nucleophiles. In contrast, chalcones exhibit greater structural flexibility that leads to variable Michael acceptor geometry and less predictable SAR [1].

Medicinal Chemistry Structural Biology Scaffold Design

MAO-B Inhibition Specificity: Indanone vs. Tetralone Scaffold Divergence in Potency and Selectivity Window

The 2-benzylidene-1-indanone scaffold provides MAO-B-selective inhibition with IC₅₀ values below 2.74 µM, and twelve optimized derivatives achieve IC₅₀ < 0.1 µM (most potent derivative 5g: MAO-A IC₅₀ = 0.131 µM) [1]. In contrast, the 2-benzylidene-1-tetralone scaffold achieves substantially higher MAO-B potency, with the most potent tetralone derivative reaching IC₅₀ = 0.0064 µM (6.4 nM) and the most potent MAO-A tetralone inhibitor at IC₅₀ = 0.754 µM [2]. The unsubstituted 2-benzylidene-1-indanone parent compound shows MAO-A IC₅₀ = 17.3 µM (BindingDB), indicating a baseline selectivity window that can be tuned by substitution [3].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Reduced Cytotoxicity vs. Tetralone and Benzosuberone Analogs: Ring-Size-Dependent Toxicity Profile

In a direct head-to-head comparison, three (E)-3-(4′-X-benzylidene)-1-indanones (2a–c, five-membered ring) displayed lower in vitro cytotoxicity toward murine P388 and L1210 leukemic cells as well as human Molt 4/C8 and CEM T-lymphocytes than the corresponding six-membered tetralone (3a–c) and seven-membered benzosuberone (4a–c) analogs [1]. This ring-size-dependent cytotoxicity gradient is mechanistically linked to differential thiol reactivity: the indanone 2a exhibits a high initial rate but low conversion in non-enzymatic thia-Michael addition with GSH and NAC, whereas the tetralone 3a and benzosuberone 4a show the opposite kinetic profile [1].

Cancer Research Cytotoxicity Drug Safety

Tyrosinase Inhibition: Indanone Derivative Outperforms Kojic Acid by ~400-Fold

Among thirteen (E)-benzylidene-1-indanone derivatives (BID1–13) evaluated for mushroom tyrosinase inhibition, BID3 [(E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one] exhibited IC₅₀ = 0.034 µM for monophenolase activity and IC₅₀ = 1.39 µM for diphenolase activity, making it approximately 400-fold more potent than kojic acid, the industry-standard tyrosinase inhibitor used as positive control [1]. Kinetic analysis revealed mixed-type inhibition with a Kᵢ value of 2.4 µM using L-DOPA as substrate. BID3 further reduced melanin content and cellular tyrosinase activity in B16F10 melanoma cells [1].

Cosmetic Chemistry Enzyme Inhibition Melanogenesis

Antitumor Potency vs. Cisplatin with Superior Selectivity for Cancer over Normal Cells

In a panel of 45 2-benzylidene-1-indanone derivatives screened against five human cancer cell lines, compound 20 demonstrated an IC₅₀ of 2.57 µM against HGC-27 gastric cancer cells, outperforming cisplatin (IC₅₀ = 22.25 µM) by approximately 8.7-fold [1]. Critically, compound 20 exhibited significantly lower toxicity toward normal human bronchial epithelial BEAS-2B cells (IC₅₀ > 40 µM), whereas paclitaxel and doxorubicin showed IC₅₀ values of <0.016 µM and <0.87 µM, respectively, against the same normal cell line. This yields a selectivity index (normal/cancer) of >15.6 for compound 20, compared to <0.006 for paclitaxel and <0.039 for doxorubicin [1].

Oncology Drug Discovery Gastric Cancer

Procurement-Driven Application Scenarios for 2-Benzylidene-1-indanone (CAS 5706-12-7)


Parkinson's Disease and Neurodegeneration Drug Discovery: MAO-B Inhibitor Lead Optimization

2-Benzylidene-1-indanone serves as a validated scaffold for MAO-B inhibitor development with demonstrated specificity (IC₅₀ < 2.74 µM for derivatives; 12 compounds with IC₅₀ < 0.1 µM) [1]. The scaffold's MAO-B/A selectivity can be tuned through A-ring 5-hydroxy substitution and B-ring halogen/methyl modifications. This compound class is structurally distinct from the tetralone-based MAO-B inhibitors that achieve higher absolute potency (IC₅₀ as low as 0.0064 µM) but with different selectivity profiles [2]. The indanone scaffold is therefore the appropriate choice when moderate nanomolar MAO-B potency with tunable MAO-A sparing is the design objective, rather than ultra-high-potency MAO-B inhibition.

Skin-Whitening and Anti-Hyperpigmentation Cosmetic Development: Tyrosinase Inhibition

Derivatives of 2-benzylidene-1-indanone bearing 2,4-dihydroxy substitution on ring B (exemplified by BID3) achieve mushroom tyrosinase inhibition approximately 400-fold more potent than kojic acid, the cosmetic industry standard (BID3 monophenolase IC₅₀ = 0.034 µM) [3]. Cellular validation in B16F10 melanoma cells confirmed reduced melanin content and tyrosinase activity. This scaffold provides a non-phenolic, non-hydroquinone chemotype for whitening agent development, circumventing the regulatory concerns associated with traditional tyrosinase inhibitors.

Oncology Lead Discovery: Gastric Cancer with Favorable Therapeutic Window

The 2-benzylidene-1-indanone scaffold produces antitumor agents (e.g., compound 20) with HGC-27 gastric cancer IC₅₀ = 2.57 µM—8.7-fold more potent than cisplatin (IC₅₀ = 22.25 µM)—while exhibiting dramatically lower toxicity to normal BEAS-2B cells (IC₅₀ > 40 µM vs. paclitaxel IC₅₀ < 0.016 µM) [4]. This translates to a selectivity index exceeding 15.6, a therapeutic window unattainable with standard chemotherapeutics. The scaffold is suitable for programs targeting gastric carcinoma where cisplatin resistance or dose-limiting toxicity is a concern.

Chemical Biology Tool Compounds: Ring-Size-Dependent Thiol Reactivity Probes

The five-membered indanone scaffold exhibits a distinct thiol reactivity kinetic profile—high initial reaction rate but low conversion with GSH and NAC—that differentiates it from six-membered tetralone and seven-membered benzosuberone analogs [5]. This property makes 2-benzylidene-1-indanone and its derivatives valuable as chemical biology probes for studying Michael acceptor reactivity in cellular contexts, where the kinetic profile (rate vs. conversion) may dictate target engagement, off-target effects, and cellular fate distinct from other cyclic chalcone analogs.

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